molecular formula C21H19Cl2N5 B14997251 6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)quinoxalin-2-amine

6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)quinoxalin-2-amine

Cat. No.: B14997251
M. Wt: 412.3 g/mol
InChI Key: JSFYRCDMKJHFFB-UHFFFAOYSA-N
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Description

6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE is a complex organic compound with a unique structure that includes a quinoxaline core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE typically involves multi-step organic reactions The starting materials often include quinoxaline derivatives, which undergo chlorination to introduce chlorine atoms at the 6 and 7 positions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloroquinoxaline: Shares the quinoxaline core but lacks the pyrazole and phenylmethyl groups.

    3,5-Dimethyl-1H-pyrazole: Contains the pyrazole moiety but lacks the quinoxaline core.

    N-[(4-Methylphenyl)methyl]quinoxalin-2-amine: Similar structure but without the dichloro and pyrazole substitutions.

Uniqueness

6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19Cl2N5

Molecular Weight

412.3 g/mol

IUPAC Name

6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)-N-[(4-methylphenyl)methyl]quinoxalin-2-amine

InChI

InChI=1S/C21H19Cl2N5/c1-12-4-6-15(7-5-12)11-24-20-21(28-14(3)8-13(2)27-28)26-19-10-17(23)16(22)9-18(19)25-20/h4-10H,11H2,1-3H3,(H,24,25)

InChI Key

JSFYRCDMKJHFFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=CC(=C(C=C3N=C2N4C(=CC(=N4)C)C)Cl)Cl

Origin of Product

United States

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